2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC15980526
Molecular Formula: C11H15BO2
Molecular Weight: 190.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BO2 |
|---|---|
| Molecular Weight | 190.05 g/mol |
| IUPAC Name | 2-(3,5-dimethylphenyl)-4-methyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C11H15BO2/c1-8-4-9(2)6-11(5-8)12-13-7-10(3)14-12/h4-6,10H,7H2,1-3H3 |
| Standard InChI Key | GHFLJNNEYBXYJY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OCC(O1)C)C2=CC(=CC(=C2)C)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Architecture
The molecular formula of 2-(3,5-Dimethylphenyl)-4-methyl-1,3,2-dioxaborolane is C₁₂H₁₅BO₂, with a molecular weight of 202.06 g/mol. The dioxaborolane ring consists of a boron atom bonded to two oxygen atoms and a carbon backbone, forming a five-membered cyclic boronic ester (Figure 1). The 3,5-dimethylphenyl group introduces steric bulk, which influences the compound’s reactivity and thermal behavior .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | Not reported | |
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Solubility | Soluble in ether, THF, DCM | |
| Stability | Moisture-sensitive |
Synthesis and Optimization
Synthetic Pathways
The synthesis of D1B2 follows a modified protocol derived from established methods for dioxaborolanes . A representative procedure involves:
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Reactants: 3,5-Dimethylphenylboronic acid and propane-1,2-diol.
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Conditions: The boronic acid and diol are combined in tetrahydrofuran (THF) with anhydrous sodium sulfate as a dehydrating agent. The mixture is stirred at room temperature for 12–24 hours .
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Workup: The reaction is filtered to remove salts, and the solvent is evaporated under reduced pressure to yield the product as a white solid .
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes homogeneity |
| Temperature | 25°C (room temperature) | Prevents side reactions |
| Reaction Time | 18 hours | >95% conversion |
| Dehydrating Agent | Na₂SO₄ | Absorbs H₂O |
Mechanistic Insight: The reaction proceeds via a condensation mechanism, where the boronic acid reacts with the diol to form the cyclic ester, releasing water . The use of anhydrous conditions is critical to avoid hydrolysis of the boronic ester .
Physicochemical and Spectroscopic Properties
Thermal Stability
D1B2 exhibits notable thermal stability, with decomposition temperatures exceeding 200°C, as evidenced by thermogravimetric analysis (TGA) in vitrimer studies . This property enables its use in high-temperature polymer processing.
Applications in Advanced Materials
Role in Vitrimer Synthesis
D1B2 serves as a dynamic crosslinker in vitrimers, enabling bond exchange via transesterification (Figure 2). In a study by Quinteros-Sedano et al., D1B2-based vitrimers demonstrated:
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Enhanced Processability: Stress relaxation times of <100 seconds at 150°C .
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Mechanical Robustness: Tensile strengths up to 12 MPa and elongations exceeding 300% .
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Recyclability: Capability for three mechanical recycling cycles without significant property loss .
Table 3: Performance Metrics of D1B2-Based Vitrimers
| Property | Value | Method |
|---|---|---|
| Stress Relaxation (150°C) | 80 seconds | Rheometry |
| Tensile Strength | 12.1 ± 0.5 MPa | ASTM D412 |
| Recycling Efficiency | 98% retention after 3 cycles | Compression |
Future Directions and Challenges
Current research aims to expand D1B2’s utility in:
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